1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2034521-77-0
VCID: VC4658649
InChI: InChI=1S/C20H23N5O2/c1-25-14-17(13-24-25)19-11-16(8-9-21-19)12-23-20(26)22-10-7-15-3-5-18(27-2)6-4-15/h3-6,8-9,11,13-14H,7,10,12H2,1-2H3,(H2,22,23,26)
SMILES: CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCC3=CC=C(C=C3)OC
Molecular Formula: C20H23N5O2
Molecular Weight: 365.437

1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

CAS No.: 2034521-77-0

Cat. No.: VC4658649

Molecular Formula: C20H23N5O2

Molecular Weight: 365.437

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea - 2034521-77-0

Specification

CAS No. 2034521-77-0
Molecular Formula C20H23N5O2
Molecular Weight 365.437
IUPAC Name 1-[2-(4-methoxyphenyl)ethyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Standard InChI InChI=1S/C20H23N5O2/c1-25-14-17(13-24-25)19-11-16(8-9-21-19)12-23-20(26)22-10-7-15-3-5-18(27-2)6-4-15/h3-6,8-9,11,13-14H,7,10,12H2,1-2H3,(H2,22,23,26)
Standard InChI Key NPXNJXPHENMACR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCC3=CC=C(C=C3)OC

Introduction

Molecular Formula and Weight

For compounds similar to 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, the molecular formula typically involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight can be estimated based on the sum of atomic masses of these elements.

Chemical Reactivity

The reactivity of this compound would likely involve interactions consistent with its functional groups, such as urea and pyrazolylpyridine moieties. These groups can participate in hydrogen bonding and other intermolecular interactions.

Synthesis Methods

The synthesis of complex organic compounds like 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Often used to form urea linkages.

  • Cross-Coupling Reactions: Useful for forming carbon-nitrogen bonds between pyrazole and pyridine rings.

  • Alkylation Reactions: May be employed to introduce methyl groups onto the pyrazole ring.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Potential Applications

Compounds with similar structures are often explored for their potential biological activities, including anticancer, antibacterial, and antiviral properties. The presence of urea and pyrazolylpyridine moieties suggests potential pharmacological applications, although specific data for 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is not available.

Research Findings and Data

Given the lack of specific data on 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, we can look at related compounds for insights:

CompoundMolecular FormulaMolecular WeightPotential Applications
1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)ureaNot specified408.5 g/molMedicinal chemistry
1-(4-Methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureaC17H20N6O3356.4 g/molPotential pharmacological properties

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